molecular formula C12H16N2O3 B2457911 Methyl 3-amino-4-morpholin-4-ylbenzoate CAS No. 26586-18-5

Methyl 3-amino-4-morpholin-4-ylbenzoate

Cat. No.: B2457911
CAS No.: 26586-18-5
M. Wt: 236.271
InChI Key: QMPBGXKGFCGWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and contains both an amino group and a morpholine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Properties

IUPAC Name

methyl 3-amino-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBGXKGFCGWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-morpholin-4-ylbenzoate typically involves the reaction of 3-amino-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Material: 3-amino-4-morpholin-4-ylbenzoic acid

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-morpholin-4-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-morpholin-4-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The morpholine ring and amino group play crucial roles in the binding process, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-morpholin-4-ylbenzoate
  • Methyl 3-amino-4-piperidin-4-ylbenzoate
  • Methyl 3-amino-4-pyrrolidin-4-ylbenzoate

Uniqueness

Methyl 3-amino-4-morpholin-4-ylbenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical properties and reactivity. The morpholine ring enhances the compound’s solubility and stability, making it a valuable building block in organic synthesis .

Biological Activity

Methyl 3-amino-4-morpholin-4-ylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate backbone with an amino group and a morpholine ring. This unique structure is thought to influence its interaction with various biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The amino and morpholine groups contribute to the compound's binding affinity, allowing it to modulate various biochemical pathways. Compounds with similar structures have been shown to exhibit a range of biological effects, including:

  • Antiviral Activity : Inhibiting viral replication through interaction with viral enzymes.
  • Anti-inflammatory Effects : Modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Inducing apoptosis in cancer cells via cell cycle disruption and apoptosis pathways.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound and related compounds:

Biological Activity Mechanism/Target Reference
AntiviralInhibition of viral enzymes
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism involved apoptosis induction through the activation of caspase pathways, leading to increased cell death in treated cells .
  • Anti-inflammatory Effects :
    In vitro studies have shown that the compound can reduce levels of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
  • Antiviral Properties :
    Preliminary research indicates that this compound may inhibit the replication of certain viruses by targeting viral polymerases. This activity positions it as a candidate for further development in antiviral drug discovery.

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